molecular formula C7H4BrFN2OS B12864445 2-Bromo-6-fluoro-5-methoxy-thiazolo[5,4-b]pyridine

2-Bromo-6-fluoro-5-methoxy-thiazolo[5,4-b]pyridine

Cat. No.: B12864445
M. Wt: 263.09 g/mol
InChI Key: CDBOODRFLFYLSV-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-5-methoxy-thiazolo[5,4-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of bromine, fluorine, and methoxy groups in its structure contributes to its unique chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-5-methoxy-thiazolo[5,4-b]pyridine typically involves the cyclization of a pyridine derivative with a thiazole precursor. One common method involves the reaction of 1-(6-methoxypyridin-2-yl)-thiourea with lithium bromide and bromine in acetic acid, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-5-methoxy-thiazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The thiazole and pyridine rings can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Bromo-6-fluoro-5-methoxy-thiazolo[5,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-5-methoxy-thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-fluoro-5-methoxy-thiazolo[5,4-b]pyridine is unique due to the combination of bromine, fluorine, and methoxy groups in its structure. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H4BrFN2OS

Molecular Weight

263.09 g/mol

IUPAC Name

2-bromo-6-fluoro-5-methoxy-[1,3]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C7H4BrFN2OS/c1-12-5-3(9)2-4-6(11-5)13-7(8)10-4/h2H,1H3

InChI Key

CDBOODRFLFYLSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=N1)SC(=N2)Br)F

Origin of Product

United States

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